(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

Overview

Description

15-hydroxy-11Z,13E-eicosadienoic acid is a metabolite of arachidonic acid via the 15-lipoxygenase pathway . It may be involved in pulmonary anti-inflammatory responses through the inhibition of 5-lipoxygenase . It also suppresses the incorporation of thymidine and biosynthesis of prostaglandin E2 in tumor cell cultures .

Synthesis Analysis

15-hydroxy-11Z,13E-eicosadienoic acid is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO; IC 50 = 35 µM) .Molecular Structure Analysis

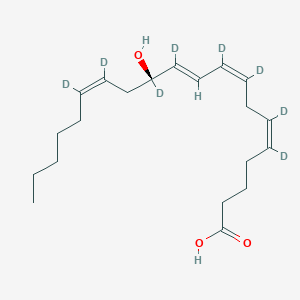

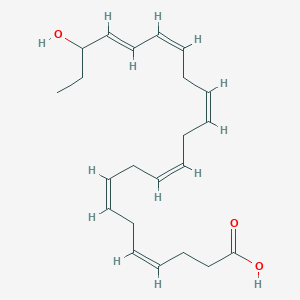

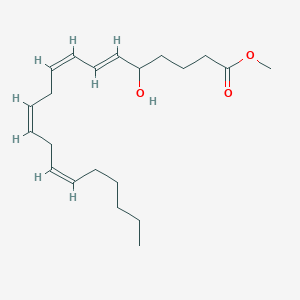

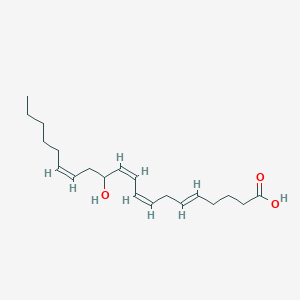

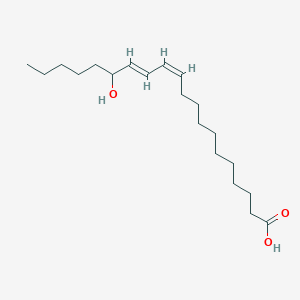

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Chemical Reactions Analysis

There are no reports in the literature of biological activity associated with 15-hydroxy-11Z,13E-eicosadienoic acid .Physical and Chemical Properties Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Scientific Research Applications

Modulation of Biological Responses

(15S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15-HETE) plays a role in modulating biological responses in various cell types. For instance, it can suppress the conversion of arachidonic acid into leukotriene B(4) in human polymorphonuclear leucocytes (PMN) by affecting substrate utilization. This modulation does not act as a direct 5-lipoxygenase inhibitor but influences the 5-lipoxygenation of arachidonic acid, suggesting its involvement in cellular processes like inflammation and immune response (Petrich, Ludwig, Kühn, & Schewe, 1996).

Cardiovascular Effects

15-HETE has been found to modulate the beta-adrenergic response of rat neonatal cardiomyocytes, indicating its role in heart function. This modulation involves its incorporation into phosphatidylinositol and the activation of protein kinase C, demonstrating its potential impact on cardiac signal transduction pathways (Wallukat, Morwinski, & Kühn, 1994).

Vascular and Cancer Cell Activities

15-HETE exhibits vasoconstrictive and antiproliferative activities, as seen in studies involving pulmonary arteries and vascular smooth muscle cells. It also inhibits proliferation and migration in certain cancer cell lines, highlighting its potential use in studying vascular and cancer cell biology (Pfister, Klimko, & Conrow, 2016).

Influence on Cell Activation and Plasticity

15-HETE can modulate cell activation in human polymorphonuclear neutrophils by affecting receptor agonist-triggered responses. It influences the production of superoxide anion and the exocytosis of granule constituents, shedding light on its role in cellular signaling and immune responses (Smith et al., 1993).

Role in Neuronal Function

In neuronal systems, 15-HETE has been observed to influence the plasticity of cholinoreceptors. This suggests its potential role in modulating neuronal signaling and synaptic plasticity, important for understanding nervous system function (Pivovarov & Egido-Villareal, 1994).

Chemotactic Properties

15-HETE shows potent eosinophil chemotactic properties, which are crucial in understanding inflammatory responses and immune cell migration. These chemotactic properties are significant in studying the role of eicosanoids in immune system regulation (Schwenk et al., 1992).

Mechanism of Action

Target of Action

The primary target of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) is the vascular system, specifically the blood vessels . It interacts with the voltage-gated K+ (KV) channels in the vascular system .

Mode of Action

15-HEDE interacts with its targets by activating KV channels . This activation leads to vasodilation, or the widening of blood vessels . It also increases vascular permeability, which can lead to nasal congestion .

Biochemical Pathways

15-HEDE is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of fatty acids . The inhibition of 5-LO by 15-HEDE could potentially affect the production of leukotrienes, a type of eicosanoid that plays a role in inflammatory responses .

Pharmacokinetics

It has been observed that repeated intranasal administration of ovalbumin (ova) in mice increases the level of 15-hede in nasal lavage fluid, reaching approximately 06 ng/ml after ten OVA treatments . This suggests that 15-HEDE may be absorbed and metabolized in the body following administration .

Result of Action

The activation of KV channels by 15-HEDE leads to vasodilation and increased vascular permeability . This can cause symptoms such as nasal congestion and rhinitis, as observed in mice . Furthermore, 15-HEDE might be a new lipid mediator that exacerbates nasal congestion in allergic rhinitis (AR) .

Action Environment

The action of 15-HEDE can be influenced by environmental factors. For example, the administration of 15-HEDE in mice caused dilation of blood vessels and increased vascular permeability, which were observed using intravital imaging . These effects were more pronounced in the presence of a KV channel inhibitor . This suggests that the efficacy and stability of 15-HEDE can be affected by the presence of other compounds in the environment .

Future Directions

Biochemical Analysis

Biochemical Properties

15-hydroxy-11Z,13E-eicosadienoic acid is involved in the lipoxygenase metabolic pathway . It is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular responses to inflammation . The compound’s interaction with 5-LO is believed to be a key aspect of its biochemical activity .

Cellular Effects

In cellular processes, 15-hydroxy-11Z,13E-eicosadienoic acid has been found to have a significant impact on vasodilation and vascular permeability . It has been observed to cause dilation in mouse aortae that were pre-contracted by thromboxane receptor stimulation . This suggests that the compound may influence cell function by affecting blood flow and the transport of substances across cell membranes .

Molecular Mechanism

At the molecular level, 15-hydroxy-11Z,13E-eicosadienoic acid exerts its effects through its interactions with various biomolecules. One key interaction is with the voltage-gated K+ (KV) channel . The compound has been found to induce vascular relaxation, an effect that was significantly inhibited by the KV channel inhibitor 4-aminopyridine . This suggests that the compound may exert its effects by activating KV channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-hydroxy-11Z,13E-eicosadienoic acid have been observed to change over time. For instance, repeated intranasal administration of the compound in mice led to an increase in its level in nasal lavage fluid, reaching approximately 0.6 ng/ml after ten treatments . This suggests that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 15-hydroxy-11Z,13E-eicosadienoic acid have been found to vary with different dosages. For example, administration of 1 μg of the compound was observed to dilate blood vessels in mouse ears, while administration of 3 μg narrowed nasal passages and thickened nasal mucosa in mice . This indicates that the compound may have different effects at different doses .

Metabolic Pathways

15-hydroxy-11Z,13E-eicosadienoic acid is involved in the lipoxygenase metabolic pathway . It is formed from eicosadienoic acid in macrophages and is known to inhibit 5-lipoxygenase . This suggests that the compound may interact with enzymes and cofactors involved in this pathway .

Transport and Distribution

Given its effects on vascular permeability and dilation, it is likely that the compound interacts with transporters or binding proteins that influence its localization or accumulation .

Properties

IUPAC Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.